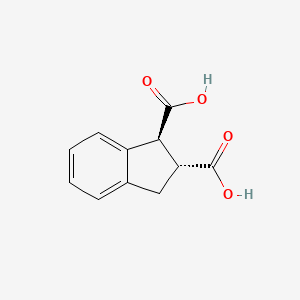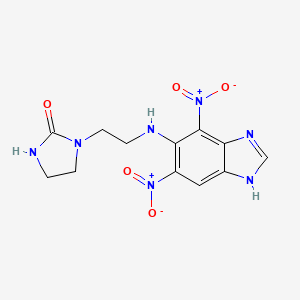![molecular formula C16H12FN3 B14013838 2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine is a compound that belongs to the class of bipyridines and oligopyridines These compounds are characterized by the presence of two pyridine rings linked to each other
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pentafluoropyridine and pyridin-2-ol, which react under specific conditions to form the desired bipyridine compound .
Chemical Reactions Analysis
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
Scientific Research Applications
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitogen-activated protein kinase 10, which plays a role in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be compared with other similar compounds, such as:
2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound also contains a bipyridine core and has shown promising anticancer activity.
3-Amino-4-arylpyridin-2(1H)-ones: These compounds are of interest due to their biological activity and potential use in drug development.
The uniqueness of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12FN3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12FN3/c17-13-3-1-2-12(10-13)16-14(4-5-15(18)20-16)11-6-8-19-9-7-11/h1-10H,(H2,18,20) |
InChI Key |
CHKHNTQGDVNHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
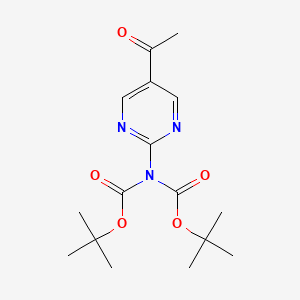
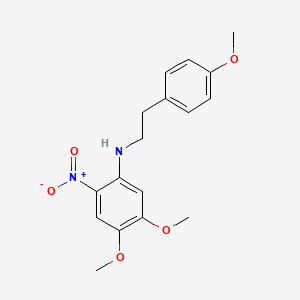
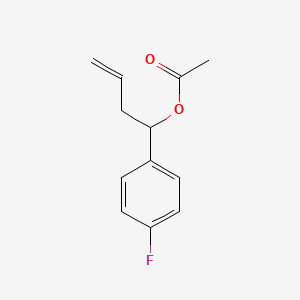
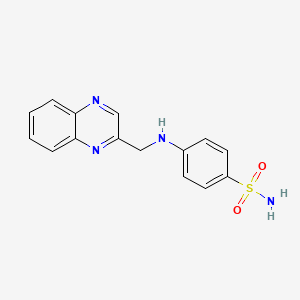
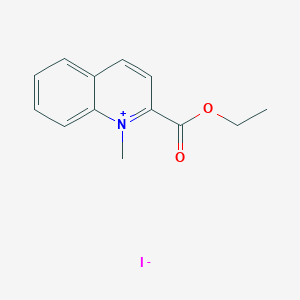
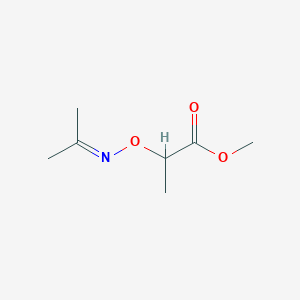
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)

